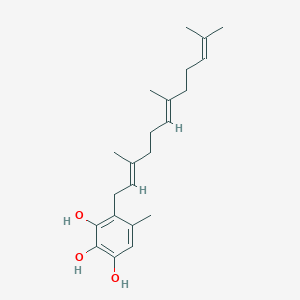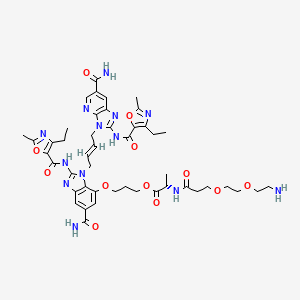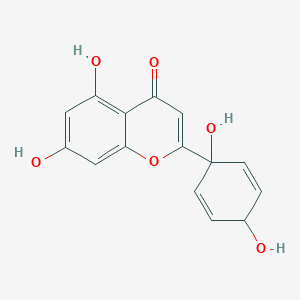![molecular formula C26H27FN4O4 B12399970 4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histone deacetylase inhibitor 49 is a compound that targets histone deacetylases, a class of enzymes involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This process plays a crucial role in the regulation of gene expression, cell cycle progression, and other cellular functions. Histone deacetylase inhibitors have garnered significant attention due to their potential therapeutic applications, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of histone deacetylase inhibitor 49 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include the use of coupling reactions, such as amide bond formation, and the introduction of specific functional groups that enhance the compound’s inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of histone deacetylase inhibitor 49 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Histone deacetylase inhibitor 49 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s inhibitory properties.
Aplicaciones Científicas De Investigación
Histone deacetylase inhibitor 49 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in various chemical processes.
Biology: Employed in research to understand the regulation of gene expression and the impact of histone deacetylation on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mecanismo De Acción
Histone deacetylase inhibitor 49 exerts its effects by binding to the zinc ion in the catalytic site of histone deacetylases, thereby blocking their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound’s molecular targets include various histone deacetylase isoforms, and its action can affect multiple cellular pathways, including cell cycle regulation, apoptosis, and DNA repair.
Comparación Con Compuestos Similares
Histone deacetylase inhibitor 49 can be compared to other histone deacetylase inhibitors, such as:
Vorinostat: A well-known histone deacetylase inhibitor used in cancer therapy.
Romidepsin: Another histone deacetylase inhibitor with potent anticancer activity.
Panobinostat: A pan-histone deacetylase inhibitor with broad-spectrum activity against various cancer types.
Histone deacetylase inhibitor 49 is unique in its specific binding affinity and selectivity for certain histone deacetylase isoforms, which may confer distinct therapeutic advantages and reduced side effects compared to other inhibitors.
Propiedades
Fórmula molecular |
C26H27FN4O4 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
4-[[[2-(benzylamino)-2-oxoethyl]-[4-(dimethylamino)benzoyl]amino]methyl]-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C26H27FN4O4/c1-30(2)22-12-10-19(11-13-22)26(34)31(17-24(32)28-15-18-6-4-3-5-7-18)16-21-9-8-20(14-23(21)27)25(33)29-35/h3-14,35H,15-17H2,1-2H3,(H,28,32)(H,29,33) |
Clave InChI |
GBIQEYYBFBGNOZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


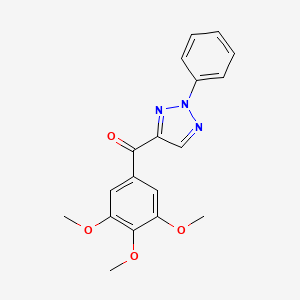



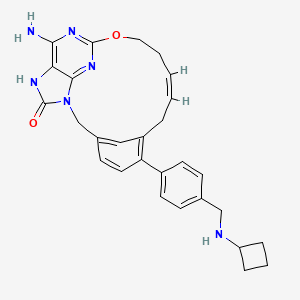
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)
![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)

